8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
Description
8-Methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic coumarin-thiazole hybrid compound. Coumarins are benzopyrone derivatives known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 8-methoxy substituent on the coumarin nucleus influences electronic and steric properties, modulating interactions with biological targets. This compound is synthesized via a solvent-free, piperidine-catalyzed reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a key intermediate . Subsequent functionalization introduces the 2-phenylthiazole moiety, leveraging cyclization reactions with thiourea or substituted amines .
Properties
IUPAC Name |
8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S/c1-22-16-9-5-8-13-10-14(19(21)23-17(13)16)15-11-24-18(20-15)12-6-3-2-4-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMRBNUTESYHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 8th position using methyl iodide and a base like potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-bromoacetophenone to form 2-phenyl-1,3-thiazole.
Coupling Reaction: The final step involves coupling the 2-phenyl-1,3-thiazole with the chromen-2-one core through a suitable coupling reagent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Physicochemical Properties
Key Research Findings
Synthetic Efficiency: Solvent-free synthesis (94% yield) outperforms methanol-based methods (65% yield) .
Activity Modulation: 8-Methoxy Group: Critical for balancing polarity and bioactivity; removal or substitution (e.g., nitro) reduces efficacy . Thiazole Substitution: 2-Phenyl > 2-amino in antimicrobial activity due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
